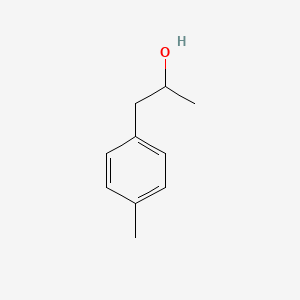

1-(4-Methylphenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methylphenyl)-2-propanol is a secondary alcohol derivative that can be prepared by the reduction of 4′-methylpropiophenone . Its racemic form can be resolved by oxidative kinetic resolution in the presence of chiral polymeric Mn (III) salen complexes .

Synthesis Analysis

The synthesis of this compound involves the reduction of 4′-methylpropiophenone . The retrosynthetic analysis approach can be used to design the synthesis of organic compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10O . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, has been studied .Applications De Recherche Scientifique

Molecular Dynamics and High-Pressure Measurements

Research involving 1-(4-Methylphenyl)-2-propanol focuses on understanding its molecular dynamics, particularly under high-pressure conditions. A study by Kołodziej et al. (2020) revealed that this compound, along with other isomeric alcohols, showed unique behavior under different pressure conditions. These findings are significant for discerning the properties of monohydroxy alcohols with a single phenyl group, particularly in understanding their molecular packing and stiffness, as well as their response to elevated pressure exceeding 500 MPa (Kołodziej et al., 2020).

Oxidation Studies

Another important area of study is the oxidation of secondary alcohols, including this compound. Norcross et al. (1997) examined the kinetics of its oxidation by potassium tetraoxoferrate(VI) under basic conditions. This study provides insights into the reaction mechanisms and product yields, which are crucial for understanding the chemical properties and potential applications of this compound (Norcross et al., 1997).

Neuroprotective Potential

Research by Chenard et al. (1995) and Menniti et al. (1997) on derivatives of this compound, such as CP-101,606, has demonstrated its potential as a neuroprotective agent. These studies have shown that CP-101,606 can protect neurons from glutamate toxicity and may have applications in treating neurological disorders (Chenard et al., 1995); (Menniti et al., 1997).

Beta Receptor Blockade

Studies on compounds related to this compound, like 1-(4′-methyl-phenyl)-2-isopropylamino-propanol, provide insights into their beta-adrenergic receptor-blocking properties. This research is essential for understanding their potential therapeutic applications in cardiovascular diseases and their selective action on different types of beta receptors (Levy & Wilkenfeld, 1969).

Chirality and Synthesis

Research on the asymmetric synthesis of related compounds, such as 3-chloro-1-phenyl-1-propanol, highlights the importance of chirality in pharmaceutical applications. Choi et al. (2010) demonstrated the synthesis of chiral intermediates using microbial reductases, an approach that could be applicable to this compound derivatives (Choi et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLWVESEARCBFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)